molecular formula C17H16ClN5O B6519161 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide CAS No. 933223-30-4

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide

Cat. No.: B6519161
CAS No.: 933223-30-4
M. Wt: 341.8 g/mol
InChI Key: PGRNTGSUHZNRTG-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-chlorophenyl group and a methylene-linked propanamide moiety bearing a phenyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the tetrazole and chlorophenyl groups play critical roles in binding interactions .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRNTGSUHZNRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction Conditions

Method Catalyst Solvent Temperature Time Yield Reference
Nano-TiCl₄·SiO₂ catalysisNano-TiCl₄·SiO₂DMFReflux2 h95%
Zn(OAc)₂·2H₂O catalysisZn(OAc)₂·2H₂OTolueneReflux4–6 h87%
Ammonium chloride methodNH₄ClDMFReflux24 h61.8%

Key Findings :

  • Nano-TiCl₄·SiO₂ (0.1 g) in DMF at reflux for 2 hours achieves 95% yield due to high Lewis acidity and surface area.

  • Zn(OAc)₂·2H₂O (10 mol%) in toluene under reflux offers a greener alternative with 87% yield .

  • Prolonged reaction times (24 h) without catalysts yield 61.8% , but require acidic work-up (HCl) for precipitation.

Catalyst Reusability

Nano-TiCl₄·SiO₂ retains 85% activity after three cycles, making it cost-effective for industrial scaling.

Alkylation of the Tetrazole Nitrogen

The tetrazole intermediate is alkylated to introduce the methylene (–CH₂–) group.

Alkylation Protocols

Alkylating Agent Base Solvent Temperature Time Yield Reference
Bromomethyl compoundK₂CO₃CH₃CNReflux4 h83%
IodoalkaneCs₂CO₃DMF80°C6 h78%

Optimization Insights :

  • K₂CO₃ in acetonitrile at reflux achieves 83% yield with minimal byproducts.

  • Cs₂CO₃ in DMF at 80°C enhances reactivity for sterically hindered substrates.

Amide Coupling with 3-Phenylpropanamide

The final step involves coupling the alkylated tetrazole with 3-phenylpropanoyl chloride.

Coupling Strategies

Method Reagent Solvent Yield Reference
HOBt/EDC·HClHOBt, EDC·HClDCM89%
PyBOP mediationPyBOP, DIPEADMF92%
Direct acyl chloride3-Phenylpropanoyl ClTHF85%

Critical Observations :

  • PyBOP in DMF with DIPEA achieves 92% yield due to efficient activation of the carboxylate.

  • HOBt/EDC·HCl in DCM is preferable for acid-sensitive intermediates.

Integrated Synthetic Route

A representative optimized pathway combines the above steps:

  • Tetrazole Formation : 4-Chlorobenzonitrile (1 mmol), NaN₃ (2 mmol), and nano-TiCl₄·SiO₂ (0.1 g) in DMF at reflux for 2 h.

  • Alkylation : Product (1 mmol), bromomethyl compound (1.1 mmol), and K₂CO₃ (2 mmol) in CH₃CN at reflux for 4 h.

  • Amide Coupling : Alkylated tetrazole (1 mmol), 3-phenylpropanoyl chloride (1.2 mmol), and PyBOP (1.5 mmol) in DMF at rt for 12 h.

Overall Yield : 72–75% after purification (recrystallization or flash chromatography).

Challenges and Solutions

  • Byproduct Formation : Excess NaN₃ or improper stoichiometry generates hydrazoic acid (HN₃). Mitigated by controlled azide addition and acidic work-up.

  • Catalyst Degradation : Nano-TiCl₄·SiO₂ loses activity after three cycles due to pore clogging. Regenerated via calcination at 300°C.

  • Low Amide Coupling Efficiency : Steric hindrance at the tetrazole nitrogen reduces reactivity. Additives like DMAP improve yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole or Triazole Cores

N-(2-Ethylphenyl)-3-(3-Methylphenyl)-2-(2H-Tetrazol-5-yl)propanamide (CAS 483993-91-5)
  • Structure : Contains a tetrazole ring linked to a propanamide backbone with ethylphenyl and methylphenyl substituents.
  • Molecular Formula : C₁₉H₂₁N₅O
  • Molecular Weight : 335.4 g/mol
1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide (CAS 897623-30-2)
  • Structure : Shares the tetrazolylmethyl and 4-chlorophenyl groups but incorporates a pyrrolidone carboxamide.
  • Molecular Formula : C₁₉H₁₆Cl₂N₆O₂
  • Molecular Weight : 431.3 g/mol
  • Key Features : The pyrrolidone ring introduces polarity, which may improve solubility but reduce membrane permeability compared to the target compound’s phenylpropanamide chain .
1,2,4-Triazole-Tethered Indolinones (Compounds 11i–11l)
  • Structure : 1,2,4-Triazole cores linked to chlorophenyl groups and acetamide derivatives. Example: 11i (C₂₅H₁₇Cl₂N₇O₃).
  • Molecular Weight : ~550–570 g/mol
  • Key Features : High melting points (>300°C) indicate thermal stability. The hydrazinecarbonyl group enhances hydrogen-bonding capacity, likely improving target binding (e.g., VEGFR-2 inhibition) but reducing oral bioavailability compared to the target compound’s simpler propanamide .
Antitumor Activity: 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Triazole-carboxylic acid with 4-chlorophenyl and trifluoromethyl groups.
  • Activity: Growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells.
VEGFR-2 Inhibitors (Compounds 11i–11l)
  • Activity: Demonstrated potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range. The indolinone moiety in these compounds contributes to π-π stacking interactions, a feature absent in the target compound, which may rely on tetrazole-chlorophenyl interactions for binding .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₈H₁₆ClN₅O* ~365.8 Tetrazole, 4-Cl-Ph, Phenylamide Not reported
CAS 483993-91-5 C₁₉H₂₁N₅O 335.4 Tetrazole, Ethylphenyl Not reported
CAS 897623-30-2 C₁₉H₁₆Cl₂N₆O₂ 431.3 Tetrazole, Pyrrolidone Not reported
Compound 11i C₂₅H₁₇Cl₂N₇O₃ 550.4 Triazole, Indolinone >300
1-(4-Chlorophenyl)-triazole Acid C₁₀H₆ClF₃N₃O₂ 292.6 Triazole, CF₃, COOH Not reported

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a phenylpropanamide moiety, with a 4-chlorophenyl substituent enhancing its biological activity. The molecular formula is C21H24ClN5O4C_{21}H_{24}ClN_5O_4 with a molecular weight of approximately 445.9 g/mol.

Biological Activities

Research indicates that compounds containing tetrazole and phenyl groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase and urease.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The tetrazole ring may facilitate binding to various biomolecules, enhancing its pharmacological profile.
  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Receptor Activity : Some studies suggest that it may interact with specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in ScienceDirect demonstrated that related tetrazole compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values comparable to standard antibiotics .
  • Another research effort focused on the synthesis and evaluation of tetrazole derivatives for anticancer activity. The findings indicated that modifications at the phenyl position could enhance cytotoxicity against specific cancer cell lines .

Q & A

Q. What are the critical steps in synthesizing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including:

  • Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under acidic conditions.
  • Amide coupling : Using coupling agents like EDCI/HOBt in solvents such as DMF or acetonitrile.
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the chlorophenyl and propanamide groups. Optimization focuses on temperature control (e.g., 0–80°C for cycloadditions), solvent polarity (DMF for polar intermediates), and catalyst use (e.g., palladium for cross-coupling). Purity is ensured via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass matching.
  • X-ray crystallography : Resolves 3D conformation and bond geometries for stereochemical validation .

Q. How can researchers mitigate impurities during synthesis?

Common impurities arise from incomplete reactions or side products (e.g., unreacted tetrazole intermediates). Strategies include:

  • Real-time monitoring : TLC or HPLC to track reaction progress.
  • Purification techniques : Gradient column chromatography (silica gel, eluents like ethyl acetate/hexane) or preparative HPLC.
  • pH control : Acidic conditions during tetrazole formation to suppress byproducts like iminophosphoranes .

Q. What factors influence the compound’s stability under varying storage conditions?

Stability is affected by:

  • Light exposure : Store in amber vials to prevent photodegradation of the tetrazole ring.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon) minimizes thermal decomposition .

Q. Why are specific solvents and catalysts selected for its synthesis?

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SN2 reactions.
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aromatic groups.
  • Bases : Triethylamine or NaHCO₃ to neutralize HCl byproducts during amide formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

SAR strategies include:

  • Functional group variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects.
  • Bioassays : Test against enzyme targets (e.g., kinases) via fluorescence polarization or calorimetry.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to biological targets .

Q. How should researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Re-test batches with ≥95% purity (HPLC-validated).
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining) .

Q. What methodologies integrate computational modeling with experimental design for this compound?

  • Molecular dynamics simulations : Predict solubility and membrane permeability (using GROMACS).
  • QSAR models : Corrogate substituent electronegativity with logP values to optimize bioavailability.
  • In silico toxicity screening : Use ProTox-II to prioritize low-risk analogs .

Q. What pharmacokinetic profiling methods are recommended for in vivo studies?

  • ADME assays : Microsomal stability tests (human liver microsomes) to estimate metabolic half-life.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction.
  • Bioavailability : Oral and IV dosing in rodent models with LC-MS/MS quantification .

Q. How can comparative analysis with structural analogs guide therapeutic potential?

  • Activity cliffs : Compare with N-{3-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]thiadiazol-5-yl}benzamide to identify critical substituents.
  • Selectivity profiling : Screen against off-target receptors (e.g., GPCRs) to minimize side effects.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to compare binding enthalpies .

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